molecular formula C7H7NO2S B186358 2-(Methylthio)nicotinic acid CAS No. 74470-23-8

2-(Methylthio)nicotinic acid

Cat. No.: B186358
CAS No.: 74470-23-8
M. Wt: 169.2 g/mol
InChI Key: COPSJQVPEUUOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)nicotinic acid, also known as 2-(methylsulfanyl)nicotinic acid, is an aromatic carboxylic acid and a derivative of nicotinic acid. It is characterized by the presence of a methylthio group attached to the second position of the pyridine ring. This compound has a molecular formula of C7H7NO2S and a molecular weight of 169.2 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylthio)nicotinic acid typically involves the introduction of a methylthio group to the nicotinic acid structure. One common method is the reaction of nicotinic acid with methylthiol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the use of continuous flow reactors. These methods ensure higher yields and purity of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-(Methylthio)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Methylthio)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(methylthio)nicotinic acid involves its interaction with specific molecular targets. The methylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The carboxylic acid group can form ionic interactions with positively charged amino acid residues in proteins, modulating their activity .

Comparison with Similar Compounds

Uniqueness: 2-(Methylthio)nicotinic acid is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity and ability to participate in specific interactions, making it a valuable tool in various research applications .

Properties

IUPAC Name

2-methylsulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c1-11-6-5(7(9)10)3-2-4-8-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPSJQVPEUUOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294336
Record name 2-(Methylthio)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74470-23-8
Record name 74470-23-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95872
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methylthio)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylthio)nicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)nicotinic acid
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)nicotinic acid
Reactant of Route 3
Reactant of Route 3
2-(Methylthio)nicotinic acid
Reactant of Route 4
Reactant of Route 4
2-(Methylthio)nicotinic acid
Reactant of Route 5
Reactant of Route 5
2-(Methylthio)nicotinic acid
Reactant of Route 6
Reactant of Route 6
2-(Methylthio)nicotinic acid
Customer
Q & A

Q1: What is the molecular structure and spectroscopic data of 2-(Methylthio)nicotinic acid?

A1: this compound has the molecular formula C7H7NO2S and a molecular weight of 169.20 g/mol []. Spectroscopic studies, including Infrared (IR) and Nuclear Magnetic Resonance (NMR), have been used to characterize its structure. IR spectroscopy reveals the presence of characteristic peaks for carboxyl and thioether groups [, ].

Q2: Has this compound been used in the synthesis of other compounds?

A2: Yes, this compound serves as a versatile building block in organic synthesis. Researchers have utilized it to create novel tetracyclic heteroaromatic compounds containing thieno[2,3-b]pyridine rings through flash vacuum pyrolysis [, ]. These synthesized structures hold potential for diverse applications in medicinal chemistry and materials science.

Q3: How does this compound interact with metals?

A3: Studies show that this compound can act as a ligand, forming complexes with various metal ions. For instance, it forms binary and ternary complexes with Terbium (Tb3+), exhibiting chelating bidentate coordination through its carboxyl group []. Additionally, it has been used to synthesize heteroleptic tri-organobismuth(V) complexes where the carboxylate group coordinates in a monodentate fashion []. These metal complexes may have interesting applications in areas like catalysis and materials science.

Q4: Has the biological activity of this compound or its derivatives been investigated?

A4: Research indicates that this compound demonstrates inhibitory activity against acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids in plants []. This finding suggests its potential as a herbicide. Furthermore, heteroleptic tri-organobismuth(V) complexes incorporating this compound as a ligand exhibited notable antibacterial, antifungal, and antileishmanial activities [].

Q5: Are there computational studies related to this compound?

A5: While specific QSAR models or extensive computational simulations are not extensively discussed in the provided literature, the molecular structure and spectroscopic properties of this compound have been investigated using Density Functional Theory (DFT) calculations []. These calculations provide insights into its electronic structure and bonding properties, which can be valuable for understanding its reactivity and interactions with other molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.